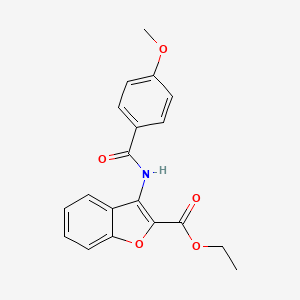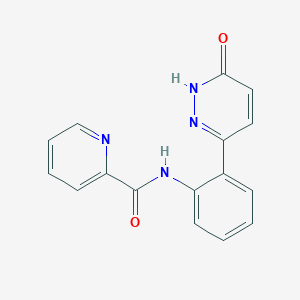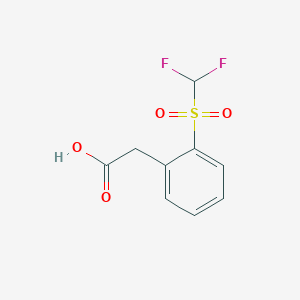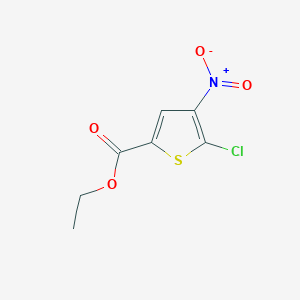![molecular formula C18H19FN4O4 B2704694 N-(2-fluorophenyl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide CAS No. 1021023-18-6](/img/structure/B2704694.png)
N-(2-fluorophenyl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . They are involved in many biological processes and are key components of DNA and RNA .
Synthesis Analysis
While specific synthesis information for this compound is not available, pyrimidine derivatives can be synthesized through various methods. For example, one study discusses the design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents .Molecular Structure Analysis
Pyrimidines have a single six-membered ring with two nitrogen atoms and four carbon atoms . The specific structure of this compound would include additional functional groups attached to the pyrimidine ring, such as fluorophenyl and methoxyethyl groups.Scientific Research Applications
Synthesis and Chemical Properties
Compounds with complex structures similar to the one mentioned often undergo synthesis to explore their chemical properties and potential as scaffolds for further chemical modifications. For instance, novel heterocyclic compounds derived from visnagenone and khellinone have been synthesized to investigate their anti-inflammatory and analgesic activities, showcasing the interest in developing new therapeutic agents from complex molecular frameworks (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Biological Applications
The investigation of biological activities is a significant area of research for compounds with intricate structures. For example, the synthesis of novel pyrazolo[1,5-a]pyrimidines and related Schiff bases to evaluate their in vitro cytotoxic activity against various human cancer cell lines demonstrates the potential of such compounds in cancer research (Hassan, Hafez, Osman, & Ali, 2015). This highlights the importance of synthetic chemistry in the development of new therapeutic agents.
Electrochemical and Optical Properties
Compounds with structural features similar to the query compound have been explored for their electrochemical and optical properties, such as electrochromic and electrofluorescent materials. For instance, electroactive polyamides with bis(diphenylamino)-fluorene units have shown excellent reversible stability and high contrast ratio in electrofluorescence, indicating potential applications in electrochromic devices and fluorescent probes (Sun et al., 2016).
properties
IUPAC Name |
N-(2-fluorophenyl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxopyrrolo[2,3-d]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN4O4/c1-21-16-11(17(25)22(2)18(21)26)10-14(23(16)8-9-27-3)15(24)20-13-7-5-4-6-12(13)19/h4-7,10H,8-9H2,1-3H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CECKCXGFKXABJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(N2CCOC)C(=O)NC3=CC=CC=C3F)C(=O)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2704616.png)






![(4-benzyl-3-(cyclohexylethynyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)methanol](/img/structure/B2704629.png)



![1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(furan-2-yl)methyl)piperazin-1-yl)ethanone](/img/structure/B2704634.png)